

# Application Notes and Protocols for 4-Methyl-5-imidazolemethanol hydrochloride

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## Compound of Interest

Compound Name: 4-Methyl-5-imidazolemethanol  
hydrochloride

Cat. No.: B147302

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## Abstract

**4-Methyl-5-imidazolemethanol hydrochloride** (CAS: 38585-62-5) is a heterocyclic organic compound that serves as a valuable intermediate in synthetic chemistry.<sup>[1]</sup> Primarily, it is utilized in the synthesis of more complex molecules, including tridentate ligands and as a building block in the development of pharmaceutical compounds. This document provides a comprehensive overview of its properties, safety information, and a detailed experimental protocol for a key application: the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiopropene.

## Compound Information

Table 1: Physicochemical Properties of **4-Methyl-5-imidazolemethanol hydrochloride**

Property	Value	Reference
CAS Number	38585-62-5	[2]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O·HCl	[2]
Molecular Weight	148.59 g/mol	[2]
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	233 °C (decomposes)	
Solubility	Soluble in water, methanol, and ethanol. Sparingly soluble in DMSO.	[1]
Stability	Stable under normal temperatures and pressures. Hygroscopic.	[1]

Table 2: Safety and Hazard Information

Hazard Statement	GHS Classification	Precautionary Measures
H315: Causes skin irritation	Skin Irritation (Category 2)	P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritation	Eye Irritation (Category 2A)	P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritation	Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Note: For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.

## Applications

The primary application of **4-Methyl-5-imidazolemethanol hydrochloride** is as a precursor in organic synthesis. It is a key intermediate in the preparation of various compounds, including:

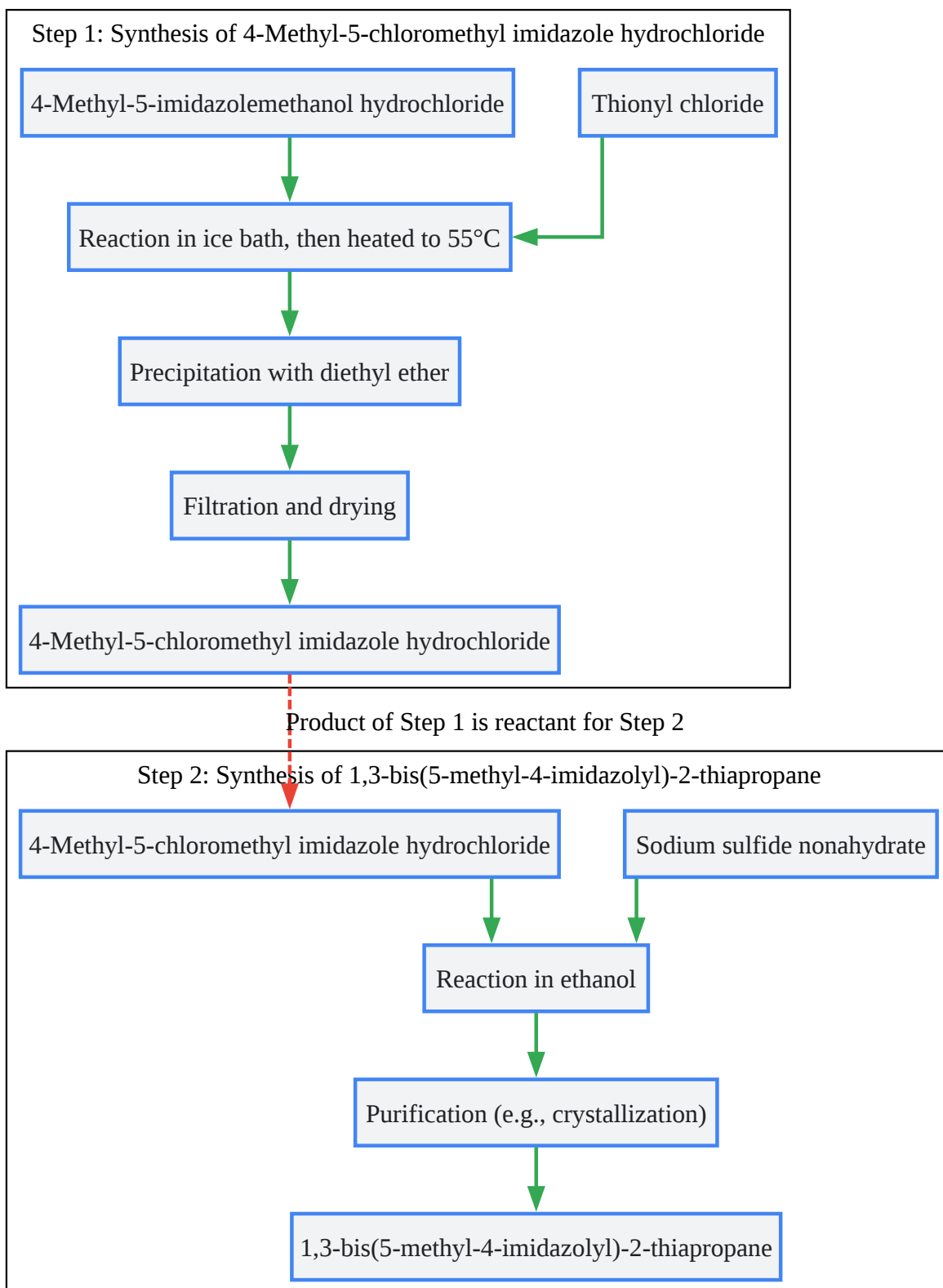
- **Tridentate Ligands:** It is notably used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropene, a tridentate ligand.<sup>[3]</sup> Tridentate ligands are crucial in coordination chemistry and can be used to form stable complexes with metal ions, which have applications in catalysis and materials science.
- **Pharmaceutical Intermediates:** This compound serves as a building block in the development of new therapeutic agents.<sup>[1]</sup> It has been implicated as a synthetic intermediate in the preparation of histamine receptor agonists and antagonists.<sup>[1]</sup>
- **Cimetidine Impurity:** It is also known as an impurity of Cimetidine, a histamine H2 receptor antagonist.

Due to its role as a synthetic intermediate, there is limited information on its direct biological activity or its involvement in specific signaling pathways. Its utility lies in its chemical reactivity to construct more elaborate molecular architectures.

## Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropene using **4-Methyl-5-imidazolemethanol hydrochloride** as the starting material.

## Workflow for the Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropene



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Caption: Synthetic workflow for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

## Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol is based on a procedure for a similar compound and is a common method for converting hydroxymethyl groups to chloromethyl groups.

Materials:

- **4-Methyl-5-imidazolemethanol hydrochloride**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Heating mantle or oil bath
- Condenser
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thionyl chloride (50 ml).
- Cool the thionyl chloride in an ice bath.
- Slowly and in small portions, add **4-Methyl-5-imidazolemethanol hydrochloride** (11.2 g, 0.1 mol) to the stirred thionyl chloride over a period of 15 minutes. Caution: The reaction is vigorous. Maintain the temperature between 10°C and 20°C. A colorless precipitate will form.

- Once the addition is complete, slowly raise the temperature to  $55 \pm 5^{\circ}\text{C}$  and maintain it for 30 minutes.
- Cool the reaction mixture to  $10^{\circ}\text{C}$ .
- Dilute the mixture with 100 ml of diethyl ether to precipitate the product fully.
- Collect the colorless precipitate by filtration.
- Wash the precipitate thoroughly with diethyl ether.
- Dry the product in air to obtain 4-methyl-5-chloromethyl imidazole hydrochloride.

## Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This part of the protocol is inferred from standard organic synthesis practices for forming thioethers from alkyl halides.

Materials:

- 4-Methyl-5-chloromethyl imidazole hydrochloride (from Step 1)
- Sodium sulfide nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ )
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

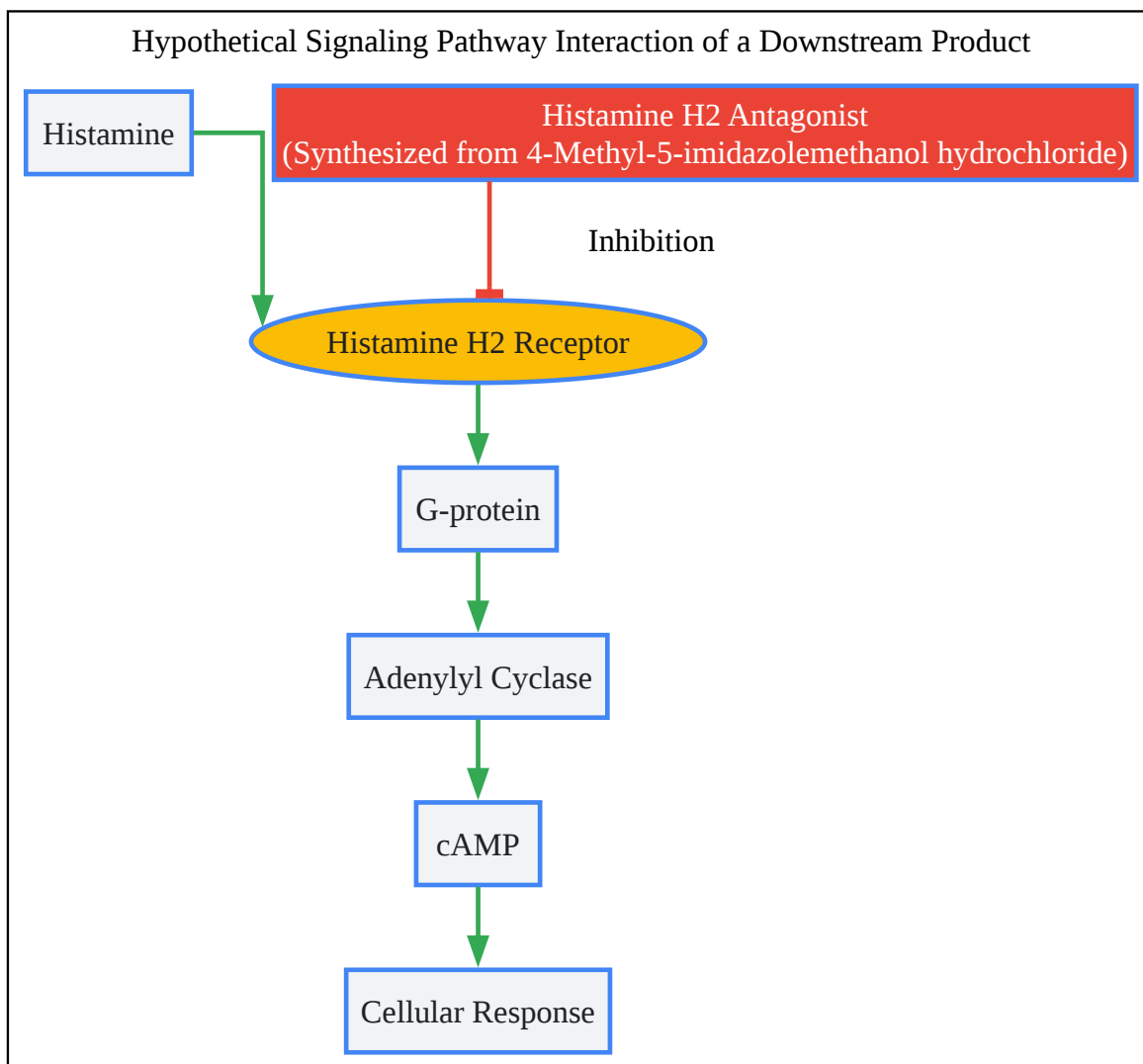
Procedure:

- In a round-bottom flask, dissolve 4-methyl-5-chloromethyl imidazole hydrochloride (2 molar equivalents) in ethanol.

- Add sodium sulfide nonahydrate (1 molar equivalent) to the solution.
- Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

## Signaling Pathway (Hypothetical)

As **4-Methyl-5-imidazolemethanol hydrochloride** is primarily a synthetic intermediate, it is not known to directly interact with biological signaling pathways. However, the compounds synthesized from it, such as histamine receptor antagonists, would interact with specific pathways. For instance, a histamine H2 receptor antagonist would block the downstream signaling of the H2 receptor, which is typically mediated by G-proteins and adenylyl cyclase.



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Caption: Hypothetical inhibition of the Histamine H2 receptor signaling pathway.

## Conclusion

**4-Methyl-5-imidazolemethanol hydrochloride** is a versatile synthetic intermediate with important applications in the synthesis of ligands for coordination chemistry and as a building block for pharmaceutical compounds. While it does not have significant direct biological activity,



its utility in constructing molecules with specific biological targets makes it a valuable compound for researchers in chemistry and drug development. The provided protocol for the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane offers a practical application for this reagent. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

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